calyculin A
Overview
Description
Mechanism of Action
Target of Action
Calyculin A is a potent and cell-permeable inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) with IC50s of 2 nM and 0.5-1 nM, respectively . These phosphatases play a crucial role in many cellular processes, including cell division and signal transduction pathways .
Mode of Action
This compound interacts with its targets (PP1 and PP2A) by inhibiting their activity . This inhibition prevents the dephosphorylation of various proteins, thereby affecting multiple signaling pathways within the cell . The compound’s ability to permeate cells enhances its interaction with these targets .
Biochemical Pathways
This compound affects several biochemical pathways due to its inhibition of PP1 and PP2A. For instance, it has been shown to enhance myosin, which results in the acceleration of anaphase chromosome movement . This suggests that this compound may play a role in cell division. Additionally, the inhibition of these phosphatases can lead to increased phosphorylation of various proteins, affecting numerous signaling pathways .
Pharmacokinetics
It is known that this compound is a cell-permeable compound , which suggests that it can be readily absorbed and distributed within the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The inhibition of PP1 and PP2A by this compound leads to increased phosphorylation of various proteins, affecting multiple cellular processes . For example, it has been shown to speed up anaphase chromosome movement, suggesting a role in cell division . Furthermore, this compound has been shown to have cytotoxic effects, indicating potential anti-cancer properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. As an example, the risk or severity of adverse effects can be increased when this compound is combined with certain other compounds . Additionally, the compound’s stability could potentially be affected by factors such as pH and temperature.
Biochemical Analysis
Biochemical Properties
Calyculin A plays a significant role in biochemical reactions due to its ability to inhibit the activity of protein phosphatases 1 and 2A . This inhibition is similar to that of okadaic acid and the microcystins . The chemical structure of this compound is well-designed not only for enzyme inhibition but also for higher membrane permeability, which contributes to its potent cytotoxicity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. For instance, it stimulates chemokine production by human synovial cells . It influences cell function by inducing interleukin-8 (IL-8) and monocyte chemotactic protein 1 (MCP-1) mRNA expression in synovial cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the specific inhibition of protein phosphatases 1 and 2A .
Temporal Effects in Laboratory Settings
Its potent cytotoxicity and the specific inhibition of protein phosphatases suggest that it may have significant long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been fully explored. Given its potent cytotoxicity and enzyme inhibition properties, it is likely that it may have threshold effects and could potentially cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with protein phosphatases 1 and 2A . These interactions could potentially affect metabolic flux or metabolite levels.
Transport and Distribution
Its chemical structure, which is designed for higher membrane permeability, suggests that it may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Given its potent cytotoxicity and specific inhibition of protein phosphatases, it is likely that it may be directed to specific compartments or organelles where these enzymes are located .
Preparation Methods
Synthetic Routes:
Calyculin A can be synthesized through several routes, but the most common method involves total synthesis. Researchers have successfully achieved its total synthesis by assembling the intricate ring system step by step. The synthetic process requires expertise in organic chemistry and strategic bond formations.
Reaction Conditions:
The synthesis of this compound involves intricate reactions, including cyclization, oxidation, and stereochemical control. Key reactions include macrolactonization and selective functional group transformations. Reaction conditions vary, but they often employ reagents such as Lewis acids, protecting groups, and catalysts.
Industrial Production:
While this compound is primarily obtained through total synthesis in research laboratories, industrial-scale production remains challenging due to its complexity. advancements in synthetic methodologies may pave the way for more efficient large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions:
Calyculin A undergoes various chemical transformations, including:
Oxidation: Oxidative processes modify specific functional groups.
Reduction: Reduction reactions alter double bonds or carbonyl groups.
Substitution: Substituents can be replaced by other functional groups.
Common Reagents and Conditions:
Macrolactonization: Formation of the macrolide ring typically involves acid-catalyzed cyclization.
Protecting Groups: These are essential to control selectivity during functional group transformations.
Lewis Acids: Used for stereochemical control and cyclization reactions.
Major Products:
The primary product of this compound reactions is the intact compound itself. its derivatives, analogs, and modified forms are also of interest for further research.
Scientific Research Applications
Calyculin A has found applications in various fields:
Chemistry: As a tool for studying protein phosphatases and their regulation.
Biology: Investigating cellular processes, signal transduction, and cell cycle regulation.
Medicine: Potential therapeutic applications, although further studies are needed.
Industry: Limited due to its scarcity and complexity.
Comparison with Similar Compounds
Calyculin A stands out due to its unique structure and potent inhibitory activity. Similar compounds include Okadaic acid (another PP1/PP2A inhibitor) and Microcystins, but this compound’s distinct features set it apart.
Properties
IUPAC Name |
[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAWLXNLHHIHLA-YCBIHMBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C\C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H81N4O15P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883097 | |
Record name | Calyculin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1009.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101932-71-2 | |
Record name | Calyculin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101932-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Calyculin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101932712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calyculin A | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02860 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Calyculin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00883097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Calyculin A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CALYCULIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D07U14TK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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